Cas no 101077-29-6 (1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1))

1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1) structure
101077-29-6 structure
Product Name:1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1)
CAS No:101077-29-6
MF:C14H20INO
MW:345.219176292419
CID:218762
PubChem ID:461842
Update Time:2025-04-19

1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H,5H-Benzo[ij]quinolizinium,2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide (1:1)
    • 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide
    • 9-hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium, iodide
    • 1H,5H-Benzo[ij]quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide
    • 2,3,6,7-Tetrahydro-9-(hydroxymethyl)-4-methyl-1H,5H-benzo(ij)quinolizinium iodide
    • 9-Hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolinium, Jodid
    • 9-hydroxymethyl-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium,
    • AC1LA4XX
    • LS-40277
    • 9-(Hydroxymethyl)-4-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-4-ium iodide
    • (1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide
    • DTXSID10905936
    • NSC162054
    • 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-methyl-, iodide
    • NSC-162054
    • (methyl[?]yl)methanol hydroiodide
    • 101077-29-6
    • Inchi: 1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1
    • InChI Key: WKZGBPJVYLCXAF-UHFFFAOYSA-M
    • SMILES: [I-].OCC1C=C2CCC[N+]3(C)CCCC(C=1)=C32

Computed Properties

  • Exact Mass: 324.902
  • Monoisotopic Mass: 345.058957
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: g/cm3
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 19.9
  • LogP: -0.88780
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.